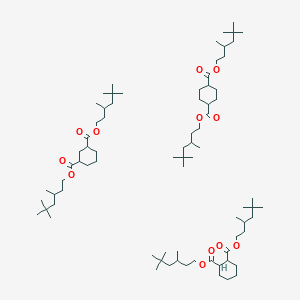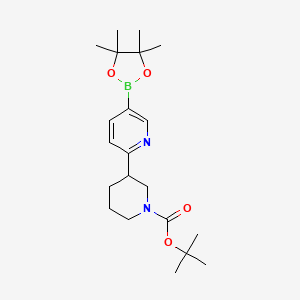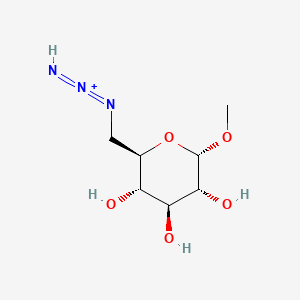
Diisononyl Cyclohexanedicarboxylate (mixture of isomers)
Overview
Description
Diisononyl Cyclohexanedicarboxylate (DINCH) is a mixture of organic compounds with the formula C6H10(CO2C9H19)2 . It is a colorless oil used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging . It is of interest as an alternative for phthalate plasticizers, which are implicated as endocrine disruptors .
Synthesis Analysis
DINCH can be produced by the catalytic hydrogenation of diisononyl phthalate . Alternatively, it can be prepared by Diels-Alder reaction of a diisononyl maleate with 1,3-butadiene followed by hydrogenation . In the case of the catalytic hydrogenation, the aromatic, planar part of the diisononyl phthalate is transformed to a cyclohexane ring .
Molecular Structure Analysis
The molecular formula of DINCH is C26H48O4 . The molecular structure is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DINCH include catalytic hydrogenation and Diels-Alder reaction . The aromatic, planar part of the diisononyl phthalate is transformed to a cyclohexane ring during the catalytic hydrogenation .
Physical And Chemical Properties Analysis
DINCH is a colorless, odorless liquid with a specific gravity slightly less than 1 . It has a molar mass of 424.666 g·mol−1 .
Scientific Research Applications
Plasticizer for Sensitive Applications
DINCH is used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging due to its non-toxic nature .
PVC Applications
It is well-suited for PVC applications including flooring, wall coverings, films, hoses, adhesives, and sealants. Its non-toxicity and absence of SVOCs make it a prime choice for applications where PVC comes in close human contact .
Food Packaging
One of the major applications of DINCH is in food packaging. It is suitable for use with PVC and other polar polymers, ensuring safety in food-related uses .
Wire and Cable Manufacturing
DINCH is utilized in the production of wire and cable coatings, where flexibility and durability are essential properties .
Automotive Industry
In the automotive sector, DINCH finds use in the production of flexible components that require a high degree of plasticity without compromising safety or performance .
Medical Devices
Due to its non-toxic profile, DINCH is also employed in the manufacturing of medical devices that require flexible yet robust materials .
Future Directions
DINCH is being used as a safer alternative to hazardous phthalates . There is ongoing research into its metabolism and potential health effects . Additionally, there is interest in upcycling waste-extracted phthalate esters into analogues of DINCH via a catalytic one-pot (trans)esterification–hydrogenation process .
properties
IUPAC Name |
bis(3,5,5-trimethylhexyl) cyclohexane-1,2-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,3-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C26H48O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-9-11-22(12-10-21)24(28)30-16-14-20(2)18-26(6,7)8;1-19(17-25(3,4)5)12-14-29-23(27)21-10-9-11-22(16-21)24(28)30-15-13-20(2)18-26(6,7)8;1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h3*19-22H,9-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOUBLJFWGBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1CCC(CC1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCC(C1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCCC1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H144O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisononyl cyclohexanedicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)

![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)










